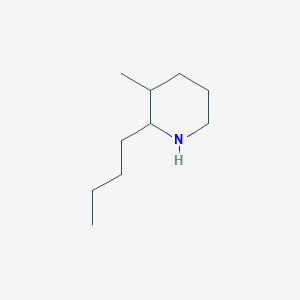

2-Butyl-3-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-butyl-3-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-7-10-9(2)6-5-8-11-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

RYBYKVJKCXTMNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(CCCN1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 3 Methylpiperidine and Its Stereoisomers

Regioselective Synthesis Approaches to 2-Butyl-3-methylpiperidine

Regioselective synthesis aims to control the position of substituent attachment on the piperidine (B6355638) ring. This is particularly challenging when creating multi-substituted piperidines like this compound.

Alkylation Strategies for Piperidine Ring Systems

Direct alkylation of the piperidine ring is a fundamental approach to introducing substituents. One documented method for synthesizing this compound involves the alkylation of a piperidine precursor. odu.edu This strategy often relies on the generation of a reactive intermediate that can be selectively functionalized. A common challenge is controlling the position and number of alkyl groups added. odu.edu

Application of Enamide Anion Chemistry in Alkylation

Enamide anion chemistry provides a powerful tool for the regioselective alkylation of piperidine. odu.edu This method involves the formation of an enamide from a piperidine derivative, which is then deprotonated to form a nucleophilic enamide anion. This anion can then react with an alkyl halide to introduce a substituent at a specific position. For the synthesis of this compound, this approach allows for the sequential introduction of the methyl and butyl groups with regiochemical control. odu.edu The process typically begins with the formation of Δ¹-piperideine, which is then treated with a strong base to generate the enamide anion. odu.edu

Specific Reaction Conditions for 2-n-Butyl-3-methylpiperidine Formation

The synthesis of 2-n-butyl-3-methylpiperidine has been achieved through the alkylation of the enamide anion of Δ¹-piperideine. odu.edu The process starts with the conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to yield Δ¹-piperideine. odu.edu This intermediate is then treated with a base like lithium diisopropylamide to form the enamide anion. Subsequent reaction with methyl iodide introduces the methyl group at the 3-position. The resulting 3-methyl-Δ¹-piperideine can be further alkylated at the 2-position with n-butyllithium. odu.edu

Below is a table summarizing the reaction conditions for the synthesis of 2-n-butyl-3-methylpiperidine and a related by-product. odu.edu

| Product | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-n-Butyl-3-methylpiperidine | 3-Methyl-Δ¹-piperideine, n-Butylithium | - | Ether | 25 | 15 |

| 2-n-Butylpiperidine (By-product) | Δ¹-Piperideine, n-Butylithium | - | Ether | 25 | 20 |

Asymmetric Synthesis of Chiral this compound Derivatives

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules like this compound, which is vital for their application in pharmacology.

Stereoselective Hydrogenation of Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridinium salts is a prominent strategy for synthesizing chiral piperidines. dicp.ac.cnnih.govresearchgate.net This method involves the reduction of a substituted pyridinium salt using a chiral catalyst, which directs the addition of hydrogen to one face of the ring, leading to a specific enantiomer. Iridium-based catalysts, particularly with chiral phosphine (B1218219) ligands, have shown high efficacy in this transformation. nih.govbohrium.com For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts can yield 2-aryl-substituted piperidines with high enantioselectivity. nih.gov A rhodium-catalyzed reductive transamination of pyridinium salts has also been developed, offering excellent diastereo- and enantioselectivities for a variety of chiral piperidines. dicp.ac.cnresearchgate.netbohrium.com This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cnresearchgate.netbohrium.com

Key features of this approach include:

High Enantioselectivity: Achieved through the use of chiral catalysts or auxiliaries. nih.govbohrium.com

Broad Substrate Scope: Applicable to a range of substituted pyridinium salts. dicp.ac.cnbohrium.com

Scalability: The reaction can be performed on a multi-hundred-gram scale. researchgate.netbohrium.com

Reductive Amination Strategies for Chiral Piperidines

Reductive amination is another powerful technique for the synthesis of chiral piperidines. nih.govd-nb.info This two-step process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine, followed by reduction to the desired piperidine. mdpi.comd-nb.info The stereoselectivity can be controlled by using a chiral amine auxiliary or a chiral reducing agent. d-nb.info

Strategies involving reductive amination for piperidine synthesis include:

Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone precursor. nih.gov

Intermolecular Reductive Amination: Reaction of a diketone with an amine. mdpi.com

"Borrowing Hydrogen" Strategy: An iridium-catalyzed reaction of diols with amines to form substituted piperidines. mdpi.com

These methods provide versatile pathways to enantioenriched piperidines by carefully selecting the starting materials and reaction conditions. nih.govd-nb.info

Intramolecular Cyclization Routes to Substituted Piperidines

Intramolecular cyclization represents a powerful strategy for the synthesis of piperidine rings, where a pre-formed carbon chain containing a nitrogen atom undergoes ring closure. nih.gov This approach offers a high degree of control over the resulting stereochemistry and substitution pattern. The success of these reactions often hinges on the strategic placement of functional groups that facilitate the ring-forming step.

One notable method involves the intramolecular reductive amination of δ-amino ketones. clockss.org This strategy is a cornerstone for creating 2,6-disubstituted piperidines. The stereochemical outcome of the reduction is often controllable; standard reduction conditions typically favor the formation of the cis-isomer through axial hydride attack on the most stable chair-like transition state, a process governed by stereoelectronic control. clockss.org Conversely, employing bulky Lewis acids like trimethylaluminum (B3029685) can selectively yield the less stable trans-isomers. clockss.org

Radical-mediated cyclizations also provide a viable route to piperidine derivatives. For instance, cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov However, a competing side reaction involving a 1,5-hydrogen transfer can lead to the formation of a linear alkene byproduct. nih.gov Another approach utilizes the cyclization of 1,6-enynes, initiated by borane (B79455) addition and subsequent oxidation, to form the piperidine scaffold. nih.gov

A distinct strategy involves the iodine-catalyzed intramolecular Csp³–H amination. acs.org This method is particularly noteworthy as it enables the formation of piperidines, a process that is often kinetically disfavored compared to the formation of the corresponding five-membered pyrrolidine (B122466) ring. acs.org The reaction proceeds under mild conditions, initiated by visible light, and utilizes a homogeneous iodine catalyst. acs.org

The cyclization of diamines offers another direct route. For example, the reaction of 2-methyl-1,5-diaminopentane over various zeolite catalysts at 300°C can yield 3-methylpiperidine (B147322) with greater than 95% conversion and selectivity. researchgate.net Similarly, the cyclization of 2-methyl-1,5-diaminopentane can be achieved through catalytic dehydrogenation to form 3-methylpiperidine as an intermediate, which is then converted to 3-methylpyridine (B133936). google.com

Table 1: Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Starting Material Type | Key Reagents/Catalysts | Product Type | Key Findings/Selectivity |

|---|---|---|---|---|

| Reductive Amination | δ-Amino Ketone | Standard reducing agents or bulky Lewis acids (e.g., AlMe₃) | 2,6-Disubstituted Piperidine | Standard conditions yield cis-isomers; bulky Lewis acids yield trans-isomers. clockss.org |

| Radical Cyclization | Linear Amino-Aldehyde | Cobalt(II) catalyst | Substituted Piperidine | Good yields, but can form linear alkene byproduct. nih.gov |

| Csp³–H Amination | N-chloroamines | Molecular iodine, visible light | Substituted Piperidine | Overcomes kinetic preference for pyrrolidine formation. acs.org |

| Diamine Cyclization | 2-Methyl-1,5-diaminopentane | Zeolite catalysts | 3-Methylpiperidine | >95% conversion and selectivity at 300°C. researchgate.net |

Enantioselective Approaches to Piperidine Scaffolds

The development of enantioselective methods for the synthesis of piperidines is of paramount importance due to the prevalence of chiral piperidine-containing molecules in pharmaceuticals.

A powerful strategy involves the asymmetric reduction of pyridinium salts. An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using the ligand MeO-BoQPhos has been developed, achieving high levels of enantioselectivity (up to 93:7 er). nih.govacs.org This method is effective for a range of 2-alkylpyridines, including those with long alkyl chains and functional groups. nih.gov The resulting enantioenriched piperidines are valuable intermediates that can be further transformed into complex, biologically interesting molecules. nih.govacs.org

Another approach utilizes a bromoaminocyclization process. A catalytic enantioselective bromocyclization of olefinic amides, using amino-thiocarbamates as catalysts, yields enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can then be readily converted to 3-substituted piperidines via a silver salt-mediated rearrangement. rsc.org

Chiral auxiliaries also play a significant role in enantioselective piperidine synthesis. Phenylglycinol-derived δ-lactams have been used as common starting materials for the enantioselective synthesis of various 2-alkyl- and 2,6-dialkylpiperidines. researchgate.net This approach has been successfully applied to the synthesis of several piperidine alkaloids. researchgate.net

Furthermore, the enantioselective reduction of 2,3-disubstituted pyridinium salts has been explored. Complete hydrogenation of these substrates, proceeding through a tetrasubstituted enamine intermediate, can produce enantioenriched bicyclic piperidine derivatives with two contiguous stereogenic centers. nih.gov

Table 2: Enantioselective Syntheses of Substituted Piperidines

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Alkyl-N-benzylpyridinium Salt | Ir-MeO-BoQPhos | Enantioenriched 2-Alkylpiperidine | Up to 93:7 nih.govacs.org |

| Bromoaminocyclization | Olefinic Amide | Amino-thiocarbamate catalyst | Enantioenriched 3-Substituted Piperidine | Not specified in abstract rsc.org |

| Chiral Auxiliary Approach | Phenylglycinol-derived δ-Lactam | - | Enantioenriched 2-Alkyl- and 2,6-Dialkylpiperidines | Not specified in abstract researchgate.net |

| Asymmetric Reduction | 2,3-Disubstituted Pyridinium Salt | Not specified in abstract | Enantioenriched Fused Bicyclic Piperidine | Exclusive formation of one enantiomer reported nih.gov |

Catalytic Reduction and Hydrogenation Methods

The reduction of pyridine (B92270) precursors is a fundamental and widely used method for the synthesis of piperidine ring systems. This transformation can be achieved using various catalytic systems, with noble metal catalysts being particularly effective.

Noble Metal Catalysis in Piperidine Synthesis

Noble metal catalysts, such as palladium, ruthenium, and rhodium, are highly effective for the hydrogenation of pyridine rings to their corresponding piperidines. google.comgoogle.com Ruthenium and its oxide, ruthenium dioxide, are especially preferred for their high activity and selectivity. google.com These catalysts are often supported on materials like carbon, alumina (B75360), or silica (B1680970) to enhance their stability and activity. google.comgoogle.com For instance, a palladium on alumina (Pd/Al₂O₃) catalyst has been used for the conversion of hexane-1,5-diamine to 3-methylpyridine and 3-methylpiperidine. google.com

The choice of catalyst can influence the reaction outcome. While noble metal catalysts are highly efficient, they can sometimes lead to side reactions, such as the cleavage of the C-N bond in the piperidine ring, which can generate by-products. google.com The reaction conditions, including temperature, pressure, and solvent, also play a crucial role in determining the yield and selectivity of the desired piperidine product.

Bimetallic catalysts have also been investigated for the selective hydrogenation of pyridine. Nanoparticles composed of palladium and a base metal, such as silver or copper, have shown high activity, achieving 99% conversion of pyridine to piperidine with 99% selectivity under relatively mild conditions (60°C, 70 atm H₂). researchgate.net

Reduction of Pyridine Precursors to Piperidine Ring Systems

The catalytic hydrogenation of substituted pyridines is a direct route to substituted piperidines. For example, 2-butyl-3-methylpyridine can be reduced to this compound. The choice of reducing agent and reaction conditions is critical to achieve high yields and avoid over-reduction or side reactions.

Besides catalytic hydrogenation, other reducing systems can also be employed. For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature in excellent yield. clockss.org This method offers a mild alternative to high-pressure hydrogenation.

The stereochemical outcome of the reduction of substituted pyridines can be influenced by the catalyst and reaction conditions. For example, borenium-catalyzed hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. mdpi.com

Table 3: Catalytic Reduction of Pyridine Derivatives

| Catalyst/Reagent | Substrate | Product | Conditions | Key Findings |

|---|---|---|---|---|

| Ruthenium/Ruthenium Dioxide | Pyridine | Piperidine | Hydrogenation | Highly preferred noble metal catalysts. google.com |

| Pd-Ag or Pd-Cu Bimetallic Nanoparticles | Pyridine | Piperidine | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity. researchgate.net |

| Samarium Diiodide (SmI₂)/H₂O | Pyridine | Piperidine | Room Temperature | Rapid reduction in excellent yield. clockss.org |

| Borenium Catalyst | 2,3-Disubstituted Pyridine | cis-2,3-Disubstituted Piperidine | Hydrogenation | cis-selective reduction. mdpi.com |

Advanced Synthetic Transformations for this compound Functionalization

Beyond the initial construction of the piperidine ring, advanced synthetic methods can be employed to introduce further functionality.

Oxidative Amination of Alkenes to Form Piperidine Derivatives

The oxidative amination of alkenes provides a modern and efficient route to piperidine derivatives. This method involves the simultaneous formation of a C-N bond and often another C-O or C-X bond across a double bond.

A notable example is the intramolecular palladium(II)-catalyzed aerobic oxidative amination of alkenes. acs.orgorganic-chemistry.org Using a base-free Pd(DMSO)₂(TFA)₂ catalyst system, a Wacker-type aerobic oxidative cyclization of alkenes tethered to sulfonamides can be achieved, leading to the formation of six-membered nitrogen heterocycles, including piperidines. acs.orgorganic-chemistry.org This method has been shown to be effective for a variety of substrates, yielding piperidines with good yields under optimized conditions. organic-chemistry.org The mechanism is believed to proceed through aminopalladation rather than allylic C-H activation. organic-chemistry.org

Gold(I) complexes have also been utilized to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This reaction proceeds with the use of an iodine(III) oxidizing agent and allows for the difunctionalization of the double bond. nih.gov Furthermore, an enantioselective version of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

Another palladium-catalyzed method involves the oxidative amination of simple olefins with Lewis basic amines. nih.gov This approach utilizes a combination of a palladium catalyst, 2,6-dimethyl-1,4-benzoquinone, and a phosphorous ligand to achieve the synthesis of various allylamines and can be applied to intramolecular amination to form piperidine derivatives. nih.gov

Table 4: Oxidative Amination of Alkenes for Piperidine Synthesis

| Catalyst System | Substrate Type | Reaction Type | Key Features |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Alkenes with tethered sulfonamides | Intramolecular Aerobic Oxidative Amination | Base-free, Wacker-type cyclization, forms six-membered rings. acs.orgorganic-chemistry.org |

| Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Intramolecular Oxidative Amination | Difunctionalization of the double bond. nih.gov |

| Palladium / Pyridine-Oxazoline Ligand | Non-activated Alkenes | Enantioselective Intramolecular Oxidative Amination | Provides an enantioselective approach. nih.gov |

| Palladium / 2,6-dimethyl-1,4-benzoquinone / Phosphorous Ligand | Simple Olefins with Lewis basic amines | Intramolecular Oxidative Amination | Effective for intramolecular cyclization to piperidines. nih.gov |

Radical-Mediated Cyclization Reactions in Piperidine Synthesis

Radical-mediated cyclization reactions represent a powerful strategy for the construction of the piperidine skeleton, offering pathways to complex substitution patterns that can be relevant for the synthesis of molecules like this compound and its analogs. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety to form the six-membered ring.

One notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which provides a route to 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net The diastereoselectivity of this cyclization is highly dependent on the radical-trapping agent used. organic-chemistry.org When tributyltin hydride (TBTH) is employed, the reaction typically yields the trans-piperidines with moderate diastereoselectivity. organic-chemistry.orgresearchgate.net However, a significant enhancement in diastereoselectivity is observed when tris(trimethylsilyl)silane (B43935) (TTMSS or (TMS)₃SiH) is used as the reducing agent. organic-chemistry.orgresearchgate.net This improvement is attributed to the slower rate of hydrogen atom transfer from TTMSS to the intermediate piperidine radical. This slower trapping allows for a selective rearrangement of the minor cis-isomer intermediate through a cascade process, ultimately leading to a higher ratio of the more stable trans product. organic-chemistry.org This methodology has been shown to be effective for synthesizing piperidines with various substituents at the 2-position. organic-chemistry.org

The following table summarizes the effect of the reducing agent on the diastereoselectivity of the radical cyclization to form 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net

| R (Substituent at C2) | R' (Ester Group) | Reducing Agent | Yield (%) | trans:cis Ratio |

| Methyl | Methyl | TBTH | 85 | 3:1 |

| Methyl | Methyl | TTMSS | 90 | 73:27 |

| sec-Butyl | tert-Butyl | TBTH | 60 | 6:1 |

| sec-Butyl | tert-Butyl | TTMSS | 60 | >99:1 |

Other radical-mediated strategies for piperidine synthesis include the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Additionally, complex radical cascades involving 1,6-enynes have been developed, where a triethylborane (B153662) initiator triggers successive cyclizations to form polysubstituted alkylidene piperidines. nih.govmdpi.com Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has also been reported as an effective method for producing various piperidines. nih.gov These diverse radical-based methods underscore the versatility of this approach in constructing the core piperidine structure necessary for compounds like this compound.

Functional Group Interconversions on the Piperidine Core

Once the piperidine core is established, functional group interconversions (FGIs) are crucial for installing or modifying substituents to achieve the final target structure, such as this compound. These transformations allow for the synthesis of various stereoisomers and analogs from a common intermediate. acs.orgnih.gov

A key strategy for accessing different diastereomers is the epimerization of existing stereocenters. For instance, piperidines synthesized via hydrogenation of a corresponding pyridine often yield the cis-diastereoisomer as the major product. The less stable trans-isomer can then be accessed through epimerization, often targeting a functional group like a methyl ester adjacent to the stereocenter. whiterose.ac.uk

Another powerful technique involves the lithiation of N-Boc protected piperidines followed by trapping with an electrophile. nih.govwhiterose.ac.uk This method allows for the introduction of substituents at specific positions on the piperidine ring. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system like n-BuLi and (-)-sparteine (B7772259) allows for the selective deprotonation of one enantiomer. acs.orgnih.gov The resulting configurationally stable organolithium intermediate can then be trapped with various electrophiles to yield enantioenriched 2,2-disubstituted piperidines. nih.gov

Furthermore, functional groups already present on the piperidine ring can be transformed to introduce further diversity. A methylene (B1212753) group, for instance, can serve as a handle for various interconversions, providing access to a range of differently substituted piperidines without loss of enantiopurity. acs.orgnih.gov Common FGIs that can be applied to a piperidine scaffold include the reduction of amides or nitriles to amines, the conversion of esters to alcohols or aldehydes, and the transformation of hydroxyl groups into halides or other leaving groups for subsequent substitution reactions. vanderbilt.eduimperial.ac.uk For example, a common synthetic sequence involves the creation of the piperidine ring via methods like intramolecular cyclization, followed by steps such as the removal of a protecting group (e.g., a sulfinyl group via acidic conditions) and subsequent reduction of the resulting imine to furnish the final substituted piperidine. scispace.com

These FGI strategies are fundamental in synthetic organic chemistry and provide the necessary tools to manipulate the piperidine core to access specific target molecules with precise control over substitution and stereochemistry.

Stereochemistry and Conformational Analysis of 2 Butyl 3 Methylpiperidine

Isomeric Forms of 2-Butyl-3-methylpiperidine

The substitution at the C2 and C3 positions gives rise to multiple stereoisomers, which can be categorized based on the relative orientation of the butyl and methyl groups (cis/trans isomerism) and their absolute configuration (enantiomerism).

Cis/trans isomerism, also known as geometric isomerism, in substituted cyclic compounds describes the relative orientation of substituents with respect to the plane of the ring. wikipedia.org In vicinally (2,3-) disubstituted piperidines like this compound, this isomerism dictates whether the alkyl groups reside on the same or opposite faces of the ring.

Cis Isomer : The cis configuration places the butyl and methyl groups on the same side of the piperidine (B6355638) ring. In the stable chair conformation, this arrangement results in one substituent occupying an axial position while the other is in an equatorial position (axial/equatorial or a,e).

Trans Isomer : The trans configuration places the butyl and methyl groups on opposite sides of the ring. This orientation allows for both substituents to be in equatorial positions (diequatorial or e,e) or both to be in axial positions (diaxial or a,a).

The relative stability of these isomers is primarily determined by the steric strain associated with the substituent positions, a factor explored further in the conformational analysis section. Synthetically, controlling the reaction conditions during the alkylation of piperidine precursors can favor the formation of one isomer over the other. odu.edursc.org For example, cycloaddition reactions involving 2-alkyl-tetrahydropyridine 1-oxides have been shown to be a stereocontrolled route to trans-2,6-dialkylpiperidines. rsc.org

The carbon atoms at positions 2 and 3 of the piperidine ring in this compound are both chiral centers, as each is bonded to four different groups. The presence of two stereocenters means that the molecule can exist as a total of 2² = 4 stereoisomers.

These four stereoisomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.

Trans-Isomers (one pair of enantiomers) : The trans diastereomer, which has (2R, 3R) and (2S, 3S) configurations.

Cis-Isomers (one pair of enantiomers) : The cis diastereomer, which has (2R, 3S) and (2S, 3R) configurations.

The degradation of the alkaloid lupinine, for instance, was instrumental in identifying the d and l isomers (enantiomers) of this compound. odu.edu The specific stereoisomer can be critical in fields like medicinal chemistry, where biological activity is often highly dependent on the precise three-dimensional structure of a molecule. nih.gov

Table 1: Stereoisomers of this compound

| Diastereomer | Configuration | Relationship |

|---|---|---|

| Trans | (2R, 3R) | Enantiomers |

| (2S, 3S) | ||

| Cis | (2R, 3S) | Enantiomers |

| (2S, 3R) |

Conformational Preferences of the Piperidine Ring

The six-membered piperidine ring is not planar. It adopts puckered conformations to minimize angle and torsional strain, with its dynamic behavior heavily influenced by its substituents.

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation , which is significantly more stable than boat or twist-boat forms. wikipedia.orgnih.gov In this conformation, the substituents on the ring carbons can occupy one of two positions:

Axial (a) : Bonds are parallel to the principal C3 axis of the ring, pointing "up" or "down".

Equatorial (e) : Bonds point out from the "equator" of the ring.

Unlike cyclohexane, the nitrogen atom in piperidine introduces additional complexity. The lone pair of electrons on the nitrogen and the N-H bond (or N-alkyl group) also have axial and equatorial orientations. For piperidine itself, the conformer with the N-H bond in the equatorial position is generally found to be more stable. wikipedia.org

Alkyl substituents on the piperidine ring generally prefer the more spacious equatorial position to avoid steric hindrance with axial atoms at other positions. Specifically, a substituent in an axial position experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For This compound , the conformational equilibrium is a balance of the steric demands of both the butyl and methyl groups.

Trans-Isomer : This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is overwhelmingly favored because it places both bulky alkyl groups in the sterically preferred equatorial positions, minimizing 1,3-diaxial interactions. The diaxial conformer would be highly unstable due to severe steric strain.

Cis-Isomer : This isomer exists as an equilibrium between two chair conformers: one with an axial butyl group and an equatorial methyl group (a,e), and one with an equatorial butyl group and an axial methyl group (e,a). Since the butyl group is sterically bulkier than the methyl group, the conformation that places the butyl group in the equatorial position and the methyl group in the axial position is the more stable and therefore predominant conformer.

Computational studies and NMR spectroscopy are powerful tools for determining the preferred conformations and the energy differences between them. asianpubs.orgresearchgate.net

The piperidine ring is not static but undergoes rapid conformational changes at room temperature. The two primary dynamic processes are ring-puckering (or ring inversion) and nitrogen inversion. acs.orgrsc.org

Ring-puckering (Chair-Chair Interconversion) : This process involves the "flipping" of one chair conformation into another, which interconverts axial and equatorial positions. For example, a substituent that is axial in one chair becomes equatorial after the ring flip, and vice-versa. This process has a significant energy barrier, estimated to be around 10.4 kcal/mol for piperidine, which is similar to that of cyclohexane. wikipedia.org

Nitrogen Inversion : This is a rapid pyramidal inversion of the nitrogen atom, which interconverts the axial and equatorial positions of the nitrogen's lone pair and its substituent (e.g., the N-H proton). This process has a much lower energy barrier than ring inversion, estimated at approximately 6.1 kcal/mol in piperidine. wikipedia.org

These dynamic equilibria mean that the molecule exists as a population of interconverting conformers. The relative population of each conformer is determined by its free energy, with the most stable conformer being the most populated. Variable temperature NMR spectroscopy is a key technique used to study these dynamic processes and measure their energy barriers. acs.org

Table 2: Energetic Barriers for Dynamic Processes in Piperidines

| Process | System | Approximate Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Ring Inversion | Piperidine | 10.4 | wikipedia.org |

| Nitrogen Inversion | Piperidine | 6.1 | wikipedia.org |

| N-Inversion | N-methylpiperidine | ~7.3-8.1 | wikipedia.org |

Theoretical and Computational Approaches to Conformational Analysis

The conformational landscape of this compound is significantly influenced by the interplay of steric and electronic effects. Theoretical and computational methods provide powerful tools to dissect these interactions and predict the relative stabilities of different stereoisomers and conformers.

Quantum Chemical Calculations for Conformational Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and relative energies of the various conformers of substituted piperidines. nrel.gov For disubstituted piperidines like this compound, the primary focus is on the orientation of the substituents, which can be either axial (ax) or equatorial (eq), and the conformation of the piperidine ring itself, which typically adopts a chair form. wikipedia.org

Studies on related N-methylpiperidine derivatives have shown that diequatorial conformations are generally preferred. nih.gov For instance, in N,2- and N,3-dimethylpiperidines, the diequatorial conformer is the most stable. nih.gov The relative stability between a C-Me(ax), N-Me(eq) conformation and a C-Me(eq), N-Me(ax) conformation is a key area of investigation. nih.gov In the case of 2-substituted-N-methylpiperidines, the conformational equilibrium is a well-studied phenomenon. acs.org

Computational methods such as B3LYP and MP2, often used with basis sets like 6-31G(d,p), are employed to calculate conformational energies. nih.gov More advanced and accurate methods like DLPNO-CCSD(T) can provide benchmark values for these energies. nih.gov A comparative study of computational methods revealed that MP2 provides lower error rates compared to B3LYP and HF theories when benchmarked against DLPNO-CCSD(T). nih.gov

The choice of computational method and basis set is crucial for obtaining accurate results. For example, geometry optimizations and enthalpy calculations for a large set of organic radicals and closed-shell molecules have been performed at the M06-2X/def2-TZVP level of theory, which has demonstrated a good balance of accuracy and computational cost. nrel.gov

Table 1: Comparison of Computational Methods for Conformational Energies

| Computational Method | Mean Error (kcal/mol) vs. DLPNO-CCSD(T) |

|---|---|

| MP2 | 0.35 |

| B3LYP | 0.69 |

| HF theories | 0.81–1.0 |

| MM3-00 | 1.28 |

| MMFF94 | 1.30 |

This table is generated based on data from a benchmark study on reference organic molecules. nih.gov

Molecular Dynamics Simulations of Piperidine Ring Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of piperidine rings, complementing the static picture provided by quantum chemical calculations. ufla.brarxiv.org MD simulations can model the time evolution of the system, revealing the flexibility of the ring and the barriers to interconversion between different conformers. biorxiv.org

For piperidine derivatives, MD simulations can be used to study the interactions between the piperidine ring and other molecules, such as proteins, which is crucial in drug design. ufla.br These simulations can reveal how the flexibility of the piperidine ring influences its binding affinity and orientation within a binding site. biorxiv.org Coarse-grained MD simulations, in particular, are useful for modeling large systems like nanoparticles composed of piperidine-containing polymers. nih.gov

The process often involves initial docking of the molecule into a target site, followed by MD simulations to observe the dynamic behavior. biorxiv.org These simulations can reveal significant conformational changes that are not apparent from static docking studies alone. biorxiv.org The flexibility of the piperidine ring and its substituents can lead to different binding modes and affinities. biorxiv.org

Analysis of Steric Repulsion and Hyperconjugation Effects on Conformation

The conformational preferences in substituted piperidines are governed by a delicate balance of steric repulsion and hyperconjugative interactions. researchgate.netresearchgate.net The traditional view emphasizes 1,3-diaxial steric repulsion as the primary factor destabilizing axial substituents. researchgate.net This repulsion occurs between an axial substituent and the axial hydrogens at the C3 and C5 positions of the piperidine ring.

However, recent studies have highlighted the significant role of hyperconjugation. researchgate.netwikipedia.org Hyperconjugation involves the delocalization of electrons from a filled σ-orbital (like a C-H or C-C bond) to an adjacent empty or partially filled orbital (like a σ* or π* anti-bonding orbital). wikipedia.org In piperidines, n→σ* hyperconjugation, involving the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds, can significantly influence conformational stability.

For methyl-substituted piperidines, it has been shown that hyperconjugative interactions, particularly involving the methine hydrogen, play a crucial role in determining conformational energies, alongside steric repulsion. researchgate.net The relative importance of these two effects can be dissected by computational methods. For instance, Natural Bond Orbital (NBO) analysis can quantify the energy of hyperconjugative interactions. researchgate.net

In some cases, steric hindrance can modulate the extent of hyperconjugation. For example, in N-acylpiperidines, steric clashes can prevent a high level of π-conjugation between the piperidine nitrogen and the carbonyl group, thereby influencing the conformational preference of other substituents on the ring. acs.org The interplay between steric repulsion and hyperconjugation is complex and can lead to conformational preferences that are not always intuitive. researchgate.net For instance, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored, a phenomenon that can be attributed to the specific electronic and steric environment created by the phenyl group. acs.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methylpiperidine |

| N,2-dimethylpiperidine |

| N,3-dimethylpiperidine |

| 2-methyl-1-phenylpiperidine |

| N-acylpiperidine |

| 2-methylpiperidine |

| 3-methylpiperidine (B147322) |

| Pyridine (B92270) |

| Piperine |

| Solenopsin |

| Anabasine |

| Lobeline |

| Coniine |

| N-chloropiperidine |

| 1-N-Cbz-piperidine-4-carboxylic acid |

| 2-Aryl-4-methylenepiperidine |

| 2-Aryl-4-piperidone |

| 2-tert-butyl-N-methylpiperidine |

| 2-isopropyl-N-methylpiperidine |

| 2-tributylstannyl-N-methylpiperidine |

| 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one |

| 3-(4-methylthiazol-2-yl)-2-oxo-2h-chromen-7-yl pivalate |

| Methylcyclohexane |

| 2-methyltetrahydropyran |

| 3-methyltetrahydropyran |

| 4-methyltetrahydropyran |

| 2-methylthiane |

| 3-methylthiane |

| 4-methylthiane |

| 2-methyl-1,3-dioxane |

| 4-methyl-1,3-dioxane |

| 5-methyl-1,3-dioxane |

| 2-methyl-1,3-dithiane |

| 4-methyl-1,3-dithiane |

| 5-methyl-1,3-dithiane |

| S-methyl thianium |

| 1,2-dimethylpiperidine |

| N,N,2-trimethylpiperidine-1-carboxamide |

| N,2-dimethylpiperidine-1-carboxamide |

| 2-methylpiperidine-1-carboxylate |

| 1-(2-methyl-1-piperidyl)ethanone |

| 1,2-difluoroethane |

| 1,3-bis(4-pyridyl)propane |

| 3-aminobenzophenone |

| (R)-tert-butyl 3-(5-(aminopyridin)-2-yloxy)methylpiperidine |

| Poly(beta-amino ester) |

| Spermine |

| Oleylamine |

| Benzenesulfonyl fluoride |

Reaction Mechanisms and Reactivity of 2 Butyl 3 Methylpiperidine and Its Derivatives

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity is the basis for a variety of functionalization reactions, including alkylations, acylations, and the formation of ureas and sulfonamides. The reactivity is generally enhanced compared to acyclic secondary amines like diethylamine (B46881) because the ring structure holds the carbon substituents away, reducing steric hindrance around the nitrogen's lone pair.

Key reactions involving the piperidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated by reacting with alkyl halides or other electrophiles. For instance, treatment with methyl iodide would yield the corresponding N-methylated quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism. acsgcipr.org

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms N-acylpiperidines (amides). This transformation is often used to install a protecting group or to modify the electronic properties of the nitrogen. N-acylation can have a significant impact on the conformational preference of the piperidine ring. researchgate.net

Urea and Carbamate Formation: The nucleophilic nitrogen can attack isocyanates to form N-substituted ureas or react with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc protected piperidines, which are key intermediates in pharmaceutical synthesis. tandfonline.comnih.gov

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Typically in a polar solvent |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpiperidine (Amide) | In the presence of a non-nucleophilic base (e.g., triethylamine) |

| Urea Formation | Isocyanate (e.g., PhNCO) | N-Aryl-N'-(piperidyl)urea | Aprotic solvent |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-piperidine | Base (e.g., triethylamine, DMAP) in an aprotic solvent (e.g., THF) |

Reactions at the Alkyl Substituents (Butyl and Methyl Groups)

Direct functionalization of the unactivated sp³ C-H bonds of the butyl and methyl groups on the piperidine ring is challenging due to their low reactivity. okstate.edu Most reactions on these substituents require harsh conditions or proceed through highly reactive intermediates. More commonly, these alkyl chains are modified if they possess pre-installed functional groups.

Oxidation Reactions

The direct oxidation of the butyl and methyl groups requires breaking strong C-H bonds. Such transformations are typically achieved using powerful, often non-selective, oxidizing agents or specialized catalytic systems. frontiersin.orgnih.gov

Radical Oxidation: In the presence of radical initiators, the alkyl chains could undergo oxidation. Positions alpha to the nitrogen are somewhat activated, but selectivity can be poor.

Catalytic C-H Oxidation: Advanced catalytic systems, often involving transition metals like iron or palladium, can achieve selective C-H oxidation. okstate.edunih.gov For instance, a hypothetical reaction could install a hydroxyl group at a specific position on the butyl chain, although this has not been specifically documented for 2-butyl-3-methylpiperidine.

Oxidation of Functionalized Derivatives: If a derivative, such as (S)-tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, were used, the hydroxymethyl group could be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate.

Reduction Reactions

The saturated butyl and methyl groups are in their lowest oxidation state and cannot be further reduced. This subsection typically refers to the reduction of derivatives where the alkyl chains have been previously functionalized, for example, by oxidation.

Reduction of Carbonyls: If an oxidation reaction had introduced a ketone or aldehyde functionality onto the butyl chain, it could be reduced back to an alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions

As with oxidation, direct substitution on the unactivated C-H bonds of the alkyl groups is not a standard transformation. A two-step process involving initial functionalization is generally required.

Radical Halogenation: The alkyl groups could potentially undergo free-radical halogenation (e.g., using N-bromosuccinimide with light or a radical initiator) to introduce a halide. This halide can then act as a leaving group for subsequent SN2 substitution reactions.

Substitution of Functionalized Derivatives: In a derivative where a hydroxyl group is present on the alkyl chain, it can be converted into a better leaving group (like a tosylate or mesylate) and then displaced by a wide range of nucleophiles.

| Reaction Type | Reagents/Conditions | Potential Product | Note |

|---|---|---|---|

| Oxidation | Fe(PDP) catalyst, H₂O₂ | Hydroxylated butyl/methyl group | Analogous to late-stage C-H functionalization. nih.gov |

| Reduction | NaBH₄ or LiAlH₄ | Alcohol | Requires prior oxidation to a carbonyl group. |

| Substitution | 1. NBS, light; 2. Nu⁻ | Substituted butyl/methyl group | Requires initial radical halogenation. |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of two adjacent stereocenters (C2 and C3) makes this compound a chiral molecule whose reactions are often influenced by steric and electronic factors, leading to regioselective and stereoselective outcomes. The relative orientation of the butyl and methyl groups (cis or trans) dictates the molecule's preferred conformation, which in turn controls the accessibility of different reaction sites.

Conformational Control: The piperidine ring exists predominantly in a chair conformation. For a cis-2,3-disubstituted piperidine, the thermodynamically more stable conformation will generally have the larger C2-substituent (butyl) in an equatorial position to minimize steric strain. researchgate.net The C3-methyl group would then be in an axial position. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. This conformational bias dictates the trajectory of incoming reagents. For example, N-acylation can sometimes cause a ring flip to alleviate steric interactions between the new N-acyl group and the C2-substituent. researchgate.netresearchgate.net

Stereoselectivity in Synthesis: The synthesis of 2,3-disubstituted piperidines often yields specific stereoisomers. For example, the catalytic hydrogenation of a corresponding 2-butyl-3-methylpyridine precursor using certain borane (B79455) or transition-metal catalysts can proceed with high cis-selectivity. sci-hub.semdpi.com

Regioselectivity in Functionalization: In reactions like deprotonation followed by electrophilic attack, the regioselectivity is highly dependent on the directing effects of the nitrogen atom and the existing substituents. Lithiation, for instance, often occurs at the C2 or C6 position due to coordination with the nitrogen atom. The presence of the C2-butyl group would sterically hinder attack at C2, potentially favoring functionalization at C6.

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Stereochemistry (cis/trans) | Determines the ground-state conformation of the piperidine ring. | A trans isomer with diequatorial substituents is generally more stable than a cis isomer with one axial and one equatorial substituent. |

| Steric Hindrance | Directs incoming reagents to the less hindered face or position. | Attack at the C6 position may be favored over the substituted C2 position. |

| Catalyst Control | The catalyst can create a chiral environment that favors the formation of one stereoisomer over another. | Asymmetric hydrogenation of a pyridine (B92270) precursor to yield an enantioenriched piperidine. mdpi.comresearchgate.net |

| Reaction Conditions | Kinetic vs. thermodynamic control can lead to different product ratios. | Kinetic protonation of a nitronate intermediate can yield one stereoisomer, while thermodynamic equilibration yields another. colab.ws |

Mechanisms of Piperidine Ring Formation and Functionalization Reactions

The this compound scaffold can be synthesized through various strategies, primarily involving the formation of the piperidine ring (cyclosynthesis) or the functionalization of a pre-existing piperidine or pyridine ring.

Mechanisms of Piperidine Ring Formation:

Alkylation of Piperideine Intermediates: A documented synthesis of this compound involves the formation of a Δ²-piperideine enamide anion. This anion is generated from piperidine via N-chlorination and dehydrohalogenation. The enamide anion is first alkylated at the C3 position with a methyl halide. Subsequent alkyllithiation and reaction with a butyl halide can install the butyl group at the C2 position, followed by reduction to yield the final product. odu.edu

Hydrogenation of Substituted Pyridines: One of the most common methods for forming piperidines is the reduction of the corresponding pyridine ring. mdpi.comorganic-chemistry.org The hydrogenation of a 2-butyl-3-methylpyridine can be achieved using various catalysts, such as platinum oxide (PtO₂), rhodium, or borane catalysts. sci-hub.se These reactions often proceed with high cis-diastereoselectivity, where hydrogen is delivered from the less hindered face of the pyridine ring adsorbed onto the catalyst surface. sci-hub.sersc.org

Intramolecular Cyclization Reactions: Piperidine rings can be formed through various intramolecular cyclization reactions. mdpi.comnih.govsemanticscholar.org These can include radical cyclizations, intramolecular Mannich reactions, or reductive amination of δ-amino ketones. For example, a molecule containing a primary amine and a ketone separated by a five-carbon chain can cyclize and be reduced to form a piperidine ring. rsc.orgrsc.orgwhiterose.ac.uk

Multi-Component Reactions: Complex piperidines can be assembled in a single step using multi-component reactions. For instance, a three-component vinylogous Mannich reaction can be used to construct highly substituted dihydropyridinone intermediates, which can then be reduced to the desired piperidine scaffolds. rsc.orgrsc.org

| Synthetic Strategy | Key Intermediate | Brief Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Pyridine Reduction | 2-Butyl-3-methylpyridine | Catalytic hydrogenation delivers H₂ across the ring. | Often highly cis-selective. sci-hub.se |

| Alkylation of Piperideine | Δ²-Piperideine Enamide Anion | Sequential nucleophilic attack by the enamide on alkyl halides. odu.edu | Can produce mixtures of stereoisomers depending on conditions. |

| Intramolecular Cyclization | Open-chain δ-amino ketone/aldehyde | Intramolecular imine/enamine formation followed by reduction. | Diastereoselectivity depends on the stereocenters in the starting material and the reaction conditions. colab.ws |

| Three-Component Mannich | Dienolate, aldehyde, amine | Vinylogous Mannich reaction followed by cyclization and reduction. rsc.orgrsc.org | Can be highly stereoselective with chiral amines or catalysts. rsc.org |

Advanced Spectroscopic and Analytical Characterization of 2 Butyl 3 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-butyl-3-methylpiperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides a map of the proton and carbon framework, revealing connectivity, stereochemistry, and conformational preferences.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Stereochemistry

Proton NMR (¹H NMR) is instrumental in determining the stereochemical relationship between the butyl and methyl substituents on the piperidine (B6355638) ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, this leads to the possibility of cis and trans diastereomers, each with distinct ¹H NMR spectral features.

The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J), are diagnostic of the substituents' axial or equatorial orientation. asianpubs.orgipb.pt For instance, a large coupling constant (typically 10-13 Hz) between vicinal protons (protons on adjacent carbons) indicates a diaxial relationship, while smaller couplings (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. asianpubs.orglibretexts.org

In the trans isomer, the most stable conformation would place both the larger butyl group and the methyl group in equatorial positions to minimize steric hindrance. In this arrangement, the protons at C2 and C3 would be axial, and a large diaxial coupling constant (³J_H2a,H3a_) would be expected. asianpubs.org For the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the butyl group, it would preferentially occupy the equatorial position, forcing the C3-methyl group into an axial orientation. This would result in smaller axial-equatorial and equatorial-equatorial couplings for the C2 and C3 protons.

The expected ¹H NMR signals include a broad singlet for the N-H proton, multiplets for the ring protons, a doublet for the C3-methyl group, and a series of multiplets for the butyl chain, including a characteristic triplet for the terminal methyl group. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Isomers

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 1.5 - 2.5 | broad singlet | - |

| H-2 | 2.6 - 3.1 | multiplet | trans: J_ax-ax ≈ 10-12 Hz; cis: J_ax-eq ≈ 2-5 Hz |

| H-3 | 1.8 - 2.2 | multiplet | - |

| H-6 (eq, ax) | 2.9 - 3.2 (eq), 2.4 - 2.7 (ax) | multiplet | - |

| C3-CH₃ | 0.8 - 1.0 | doublet | ~7 Hz |

| Butyl-CH₂ | 1.2 - 1.6 | multiplet | - |

| Butyl-CH₃ | 0.8 - 0.9 | triplet | ~7 Hz |

Note: These are predicted values based on analogous substituted piperidines. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Conformational Analysis

Carbon-13 NMR (¹³C NMR) is a powerful tool for analyzing the conformation of cyclic systems like this compound. The chemical shift of each carbon atom is highly sensitive to its local electronic and steric environment. acs.org This is particularly useful for determining the axial or equatorial orientation of substituents on the piperidine ring.

A key principle in this analysis is the "gamma-gauche effect." nih.govresearchgate.net A substituent in an axial position will cause a shielding effect (an upfield shift to a lower δ value) on the carbons at the gamma position (three bonds away) due to steric compression. nih.govresearchgate.netmdpi.com For example, in the cis isomer where the C3-methyl group is axial, the C5 carbon would be expected to show a significant upfield shift compared to the trans isomer where the methyl group is equatorial. Similarly, an axial C2-butyl group would shield the C4 and C6 carbons.

By comparing the ¹³C NMR spectra of the cis and trans isomers, the conformation can be confidently assigned. In the preferred conformation of trans-2-butyl-3-methylpiperidine, both alkyl groups are equatorial, leading to downfield shifts for the ring carbons compared to conformations with axial substituents. For the cis isomer, the conformation with the equatorial butyl group and axial methyl group is expected to be dominant. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Conformational Analysis

| Carbon | trans Isomer (diequatorial) | cis Isomer (C2-Bu equatorial, C3-Me axial) | Key Effect |

|---|---|---|---|

| C-2 | ~58-62 | ~57-61 | Butyl substituent effect |

| C-3 | ~38-42 | ~34-38 | Methyl substituent effect |

| C-4 | ~25-28 | ~24-27 | - |

| C-5 | ~26-29 | ~20-24 | γ-gauche shielding from axial C3-Me |

| C-6 | ~46-49 | ~45-48 | - |

| C3-CH₃ | ~18-22 | ~14-17 | γ-gauche shielding from axial N-H/lone pair |

| Butyl-C1' | ~35-39 | ~34-38 | - |

| Butyl-C2' | ~29-32 | ~28-31 | - |

| Butyl-C3' | ~22-24 | ~21-23 | - |

| Butyl-C4' | ~14 | ~14 | - |

Note: Predicted values based on substituent effects in related piperidines. The γ-gauche effect results in upfield shifts (lower ppm values).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint." tanta.edu.eg

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. nih.gov

The N-H stretching vibration of the secondary amine appears as a moderate, somewhat broad band in the 3300-3500 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations from the numerous sp³ hybridized carbons of the butyl group, methyl group, and piperidine ring are observed as strong, sharp peaks in the 2850-2960 cm⁻¹ range. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium, Broad |

| 2950 - 2960 | C-H Asymmetric Stretch | -CH₃ | Strong |

| 2870 - 2880 | C-H Symmetric Stretch | -CH₃ | Medium |

| 2920 - 2930 | C-H Asymmetric Stretch | -CH₂- | Strong |

| 2850 - 2860 | C-H Symmetric Stretch | -CH₂- | Medium |

| 1570 - 1650 | N-H Bend | Secondary Amine | Medium |

| 1450 - 1470 | C-H Bend (Scissoring) | -CH₂-, -CH₃ | Medium |

| 1020 - 1200 | C-N Stretch | Aliphatic Amine | Medium |

Source: Data extrapolated from studies on methylpiperidines and general IR correlation tables. nih.govpressbooks.pubresearchgate.netspecac.com

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly sensitive to non-polar, symmetric vibrations. researchgate.netaip.org

For this compound, the symmetric C-H stretching vibrations around 2850-2880 cm⁻¹ are expected to be strong in the Raman spectrum. The C-C bond stretching vibrations of the piperidine ring and the butyl chain, which can be weak in the IR spectrum, often produce more intense and well-defined peaks in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. acs.org The N-H stretching vibration is also observable but may be weaker than in the IR spectrum. Analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2920 - 2940 | C-H Stretch (asymmetric) | -CH₂-, -CH₃ |

| 2850 - 2880 | C-H Stretch (symmetric) | -CH₂-, -CH₃ |

| 1440 - 1460 | C-H Bend | -CH₂-, -CH₃ |

| 950 - 1100 | Ring Breathing / C-C Stretch | Piperidine Ring |

| 800 - 900 | C-C Stretch | Butyl Chain |

Note: Predicted shifts based on studies of piperidine and its derivatives. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₂₁N), the exact molecular weight is 155.28 u. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 155.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. wikipedia.orgmsu.edu This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen.

For this compound, two primary α-cleavage pathways are expected:

Loss of the butyl group: Cleavage of the bond between C2 and the butyl group results in the loss of a butyl radical (•C₄H₉, 57 u). This generates a stable, nitrogen-containing cation at m/z 98. This is often a very prominent peak. scribd.comyoutube.com

Ring cleavage: Cleavage of the C2-C3 bond, followed by loss of an alkyl radical, is another characteristic pathway for substituted piperidines. A common fragmentation for piperidines involves the formation of an ion at m/z 84, resulting from the cleavage of the bond between the nitrogen and the substituted alpha-carbon, followed by hydrogen rearrangement and loss of the side chain. scribd.com

Further fragmentation of the butyl chain can lead to peaks corresponding to the loss of smaller alkyl radicals, creating a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - C₄H₉]⁺ | α-cleavage: Loss of butyl radical |

| 84 | [C₅H₁₀N]⁺ | α-cleavage within the ring |

| 57 | [C₄H₉]⁺ | Butyl cation |

Source: Predictions based on general fragmentation rules for aliphatic amines and data for related piperidines. msu.eduscribd.comyoutube.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. niscpr.res.inresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the unit cell dimensions, space group symmetry, and the exact coordinates of each atom. niscpr.res.in This information is fundamental for understanding the molecule's conformation, intramolecular interactions, and how it packs in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of closely related substituted piperidine derivatives provides significant insight into the structural characteristics that can be expected. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. iucr.org

For instance, the crystal structure of a complex derivative, tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate, has been determined. iucr.org In this compound, the six-membered piperidine ring adopts a chair conformation. iucr.org Similarly, the analysis of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate also reveals a chair conformation for the piperidine ring. niscpr.res.in In another example, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, the piperidine ring is found in a boat conformation. iucr.org The specific conformation is influenced by the nature and position of substituents on the ring.

The determination of the crystal structure for a specific derivative involves several key steps, from crystal growth to data collection and structure refinement. iucr.org The final refined structure provides precise bond lengths and angles. For example, in the structure of tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate, the N1—C6 and N2—C12 bond lengths are noted to be shorter than a typical C-N single bond, suggesting some degree of conjugation with adjacent carbonyl groups. iucr.org

| Parameter | tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate iucr.org | tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate iucr.org |

|---|---|---|

| Formula | C₁₈H₃₃N₃O₅ | C₁₃H₂₃N₃O₄ |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | C 2/c | I 4₁/a |

| a (Å) | 28.867 (3) | 22.813 (2) |

| b (Å) | 6.1887 (13) | 22.813 (2) |

| c (Å) | 25.379 (3) | 12.0742 (16) |

| β (°) | 112.769 (2) | 90 |

| Volume (ų) | 4180.6 (11) | 6283.8 (11) |

| Z | 8 | 16 |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is an indispensable tool for separating, identifying, and purifying components from a mixture. For a compound like this compound, which has multiple stereoisomers, chromatographic methods are essential for both quality control and the isolation of specific isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of synthesized chemical compounds. nih.gov The principle involves injecting a sample into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the sample components between the two phases. unimi.it

For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common method for purity evaluation. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govunimi.it Purity is typically determined by integrating the peak area of the target compound and comparing it to the total area of all observed peaks, often with detection by UV-Vis spectroscopy. nih.gov For many piperidine-based compounds, a purity level of >95% is often required for subsequent biological assays. nih.gov

The separation of stereoisomers of this compound requires the use of chiral chromatography. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers. For example, the enantiomeric separation of piperidine derivatives has been successfully performed using a Chiralcel OD column. nih.gov The choice of mobile phase, which can consist of solvent mixtures like hexane (B92381) and isopropanol (B130326), is critical for achieving optimal resolution between the isomeric peaks. nih.gov

| Parameter | Purity Analysis Example nih.gov | Chiral Separation Example nih.gov |

|---|---|---|

| Technique | Reversed-Phase HPLC | Chiral HPLC |

| Column | Agilent LC/MSD VL (G1956A) | Chiralcel OD |

| Mobile Phase | Mixture of water and acetonitrile/methanol | 34% isopropanol in hexane |

| Flow Rate | Not specified | 4.0 mL/min |

| Detection | DAD/ELSD and Mass Spectrometer | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. etamu.edulibretexts.org In GC, the sample is vaporized and separated as it travels through a capillary column, with compounds eluting at different retention times based on their boiling points and interactions with the stationary phase. etamu.edu The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular "fingerprint" for identification. etamu.edu

For this compound, GC-MS analysis would provide both its retention time and a characteristic mass spectrum. As an aliphatic amine, its fragmentation pattern under electron ionization (EI) is predictable. libretexts.org A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgarizona.edu For this compound, this would likely lead to the loss of the butyl group (a loss of 57 mass units) or the propyl group from the other side of the nitrogen, resulting in prominent fragment ions. The molecular ion peak for a compound containing a single nitrogen atom would be expected at an odd mass-to-charge ratio. libretexts.orgarizona.edu

GC-MS is a powerful tool for analyzing complex reaction mixtures, identifying byproducts, and confirming the structure of the desired product in the synthesis of piperidine derivatives. libretexts.org

Theoretical and Computational Chemistry Studies on 2 Butyl 3 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to electronic distribution and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been effectively used to determine the most stable structures of related compounds like 2- and 3-methylpiperidine (B147322). nih.gov For 2-butyl-3-methylpiperidine, DFT would be employed to optimize the molecular geometry, predict heats of formation, and analyze vibrational frequencies. nih.govnih.gov These studies help identify the lowest energy conformers by calculating properties such as bond dissociation energies, which are crucial for evaluating thermal stability. nih.gov

Table 1: Representative Data from DFT Calculations on Piperidine (B6355638) Derivatives

| Property | Method/Basis Set | Calculated Value | Application |

| Heat of Formation (HOF) | B3LYP/6-311G | Compound-dependent | Predicts thermodynamic stability |

| Bond Dissociation Energy (BDE) | UB3LYP/6-311G | Compound-dependent | Evaluates thermal stability and bond strength |

| Optimized Geometry | B3LYP/6-311G(d,p) | Bond lengths, angles | Determines the most stable molecular structure |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. For substituted piperidines, ab initio calculations have been used to investigate conformational preferences. researchgate.netosi.lv For example, studies on N-methylpiperidine using RHF/6-31G(d) calculations have shown that an equatorial placement of the methyl group is energetically more favorable than an axial one. researchgate.netosi.lv These methods can also elucidate how electronic effects, such as the polarization of C-Cl bonds by a nitrogen atom's lone pair, influence molecular structure and properties. researchgate.netosi.lv Applying these methods to this compound would yield precise information on its geometry and the electronic factors governing its conformational stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. chalcogen.roscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. semanticscholar.org This analysis is critical for understanding intramolecular charge transfer (ICT) processes, where electron density moves from an electron-donating part of the molecule to an electron-accepting part. chalcogen.roscirp.org For this compound, a HOMO-LUMO analysis would reveal its electron-donating and accepting capabilities, providing insight into its potential interactions with other chemical species.

Table 2: Conceptual HOMO-LUMO Data for a Piperidine Derivative

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 | Represents electron-donating ability |

| LUMO Energy | -1.7 | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap | 4.8 | Indicates kinetic stability and chemical reactivity |

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast vibrational spectra (Infrared and Raman) for molecules like 2- and 3-methylpiperidine. nih.gov Theoretical wavenumbers are calculated and often scaled to better match experimental results, allowing for the precise assignment of observed spectral bands. nih.gov This approach is invaluable for characterizing the structure of new compounds. Similar calculations for this compound would predict its characteristic IR and Raman frequencies, aiding in its experimental identification. Furthermore, methods like time-dependent DFT (TD-DFT) can predict electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Piperidine

| Vibrational Mode | Calculated Wavenumber (Scaled) | Experimental Wavenumber | Assignment |

| C-H Stretch | 2950 | 2948 | Asymmetric CH₂ stretching |

| N-H Bend | 1640 | 1645 | Scissoring motion of NH group |

| C-C Stretch | 1105 | 1108 | Ring carbon-carbon stretching |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for exploring the three-dimensional structures and dynamic interactions of chemical compounds.

Due to the flexibility of the piperidine ring and its substituents, this compound can exist in multiple conformations. A conformational search is performed to identify all possible spatial arrangements of the atoms, followed by energy minimization to find the most stable, lowest-energy conformer. hakon-art.com

Table 4: Illustrative Energy Comparison of Piperidine Conformers

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Stability |

| Chair 1 | 2-eq, 3-eq | 0.00 | Most Stable |

| Chair 2 | 2-ax, 3-eq | +2.1 | Less Stable |

| Chair 3 | 2-eq, 3-ax | +1.8 | Less Stable |

| Twist-Boat | - | +5.5 | Least Stable |

Ligand-Protein Interaction Simulations (Generalized for piperidines, avoiding biological activity outcomes)

Computational simulations of ligand-protein interactions for piperidine-containing compounds provide valuable insights into the fundamental forces governing their binding. These in silico methods, particularly molecular dynamics (MD) simulations, allow for the examination of the dynamic behavior of the piperidine derivative within a protein's binding site over time. nih.gov The simulations reveal key non-covalent interactions that stabilize the ligand-protein complex.

| Interaction Type | Description | Relevant Moieties |

|---|---|---|

| Hydrogen Bonds | Directional interactions between a hydrogen atom and an electronegative atom (O, N). | Piperidine nitrogen, protein backbone, and side-chain heteroatoms. |

| Hydrophobic Interactions | Nonpolar groups clustering together to minimize contact with water. | Alkyl substituents (e.g., butyl, methyl), piperidine ring carbons, and nonpolar amino acid residues. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Protonated piperidine nitrogen and negatively charged amino acid residues (e.g., Asp, Glu). |

| Water Bridges | Water molecules forming simultaneous hydrogen bonds with the ligand and protein. | Piperidine nitrogen, polar substituents, and polar amino acid residues. |

Structure-Activity Relationship (SAR) Studies via Computational Methods (Focus on chemical features, not biological outcomes)

Computational Structure-Activity Relationship (SAR) studies for piperidine derivatives investigate the connection between the three-dimensional structure of the molecule and its physicochemical properties. clinmedkaz.org These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate structural descriptors with specific activities. nih.gov For piperidine compounds, these descriptors can be categorized into various classes, including constitutional, topological, and quantum chemical descriptors.

The focus of these computational SAR studies, in a purely chemical context, is to understand how modifications to the piperidine scaffold influence its electronic and steric properties. For a molecule like this compound, key structural features for analysis would include the size and branching of the alkyl groups, the stereochemistry at the chiral centers (positions 2 and 3), and the conformational flexibility of the piperidine ring. Computational methods can quantify these features; for instance, steric parameters can describe the bulkiness of the butyl and methyl groups, while electronic parameters can describe the charge distribution across the molecule.

Three-dimensional (3D) and two-dimensional (2D) autocorrelation descriptors are often used in these models to represent the molecule's structure numerically. nih.gov These descriptors can then be used to build predictive models that relate the structural features to a particular endpoint. For example, a QSAR model might correlate the lipophilicity of a series of piperidine derivatives with the size and location of their substituents. Such models are valuable for predicting the properties of novel piperidine compounds and for guiding the design of molecules with specific physicochemical characteristics. tandfonline.com

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | Information about the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | The three-dimensional size of the molecule. |

| Quantum Chemical | Dipole Moment | The overall polarity of the molecule. |

Thermochemical Calculations and Stability Analyses

Thermochemical calculations provide fundamental data on the stability of molecules like this compound. These computational studies, often employing ab initio and density functional theory (DFT) methods, can determine key thermodynamic properties such as the standard molar enthalpy of formation (ΔfH°). nih.gov This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, and it is a direct measure of the molecule's intrinsic stability.